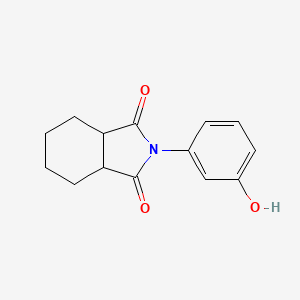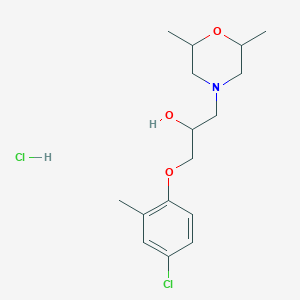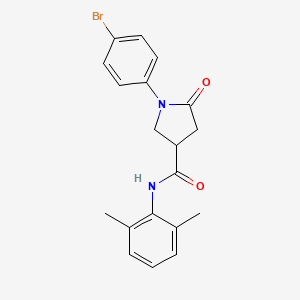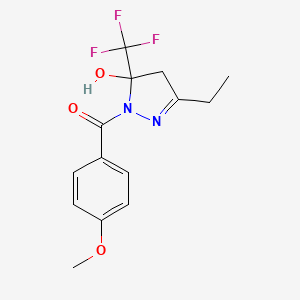![molecular formula C20H14Cl3NO3 B5209105 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione, also known as KTP, is a synthetic compound that has been used in scientific research for its unique properties. This compound belongs to the family of pyrenedione derivatives and has been synthesized using various methods.
作用機序
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is known to interact with DNA, RNA, and proteins through intercalation and hydrogen bonding. It has been shown to bind to the minor groove of DNA, resulting in a change in the DNA conformation. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is its ability to act as a fluorescent probe, allowing for the visualization of biomolecules in vitro and in vivo. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is also relatively easy to synthesize and is readily available. However, one limitation of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione in scientific research. One potential application is in the development of new cancer therapies, as 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to induce apoptosis in cancer cells. Another potential application is in the development of new antimicrobial agents, as 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to inhibit the growth of bacteria and fungi. Additionally, 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione may be used in the development of biosensors and other analytical tools for the detection of biomolecules.
合成法
The synthesis of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione involves the reaction of 3,5,8-trichloropyrene-1,6-dione with 3-methoxypropylamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione as a yellowish powder.
科学的研究の応用
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been extensively used in scientific research for its ability to act as a fluorescent probe. It has been used to study the interaction between DNA and proteins, as well as to investigate the behavior of enzymes and other biomolecules. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been used in the development of biosensors and other analytical tools.
特性
IUPAC Name |
3,8,10-trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NO3/c1-27-4-2-3-24-14-6-10-12(22)7-15(25)19-13(23)5-9-11(21)8-16(26)20(14)18(9)17(10)19/h5-8,26H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQGSZUBVULJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C1C=C2C(=CC(=O)C3=C(C=C4C(=CC(=C1C4=C23)O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)

![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)


![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)
![methyl 4-(4-{[4-(2-furoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5209111.png)

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)